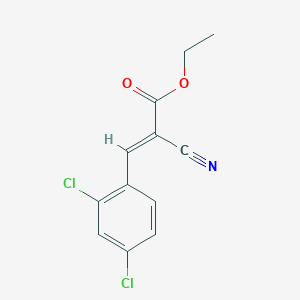

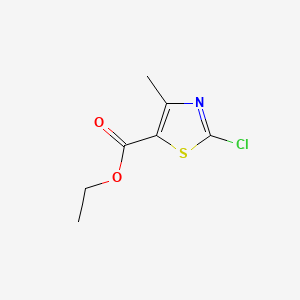

Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate

Übersicht

Beschreibung

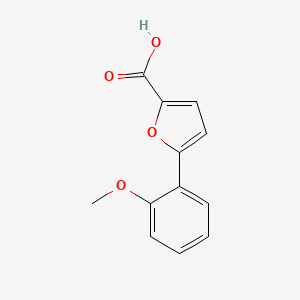

Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate is an aromatic carboxylic acid and a member of thiazoles . It has a molecular weight of 205.66 .

Molecular Structure Analysis

The molecular formula of Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate is C7H8ClNO2S . The InChI code is 1S/C7H8ClNO2S/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3 . The Canonical SMILES is CCOC(=O)C1=C(N=C(S1)Cl)C .Physical And Chemical Properties Analysis

Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate has a boiling point of 46-47 . It is a solid at room temperature . The compound has a topological polar surface area of 67.4 Ų .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate is involved in various synthetic pathways and structural analyses in chemical research. A noteworthy method is the one-pot synthesis of functionalized ethyl 1,3-thiazole-5-carboxylates, derived from the reaction of 2-chloro-1,3-dicarbonyl compounds with thioureas or thioamides, indicating its role as a crucial intermediate in synthesis processes (Yavari et al., 2009). Furthermore, the molecule's structural intricacies have been explored, revealing its hydrogen-bonding patterns and association via N-H⋯N and N-H⋯O interactions, adding to the understanding of its chemical behavior (Lynch & Mcclenaghan, 2004).

Chemical Transformations and Derivative Synthesis

Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate serves as a versatile starting material for synthesizing a variety of derivatives. It has been used in the synthesis of compounds such as ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, highlighting its adaptability in producing novel chemical entities with potential applications in various domains (Tang Li-jua, 2015). Additionally, its role in the synthesis of thiazole carboxylic acids and related compounds underscores its significance in organic synthesis (Tu Yuanbiao et al., 2016).

Biological and Material Applications

Beyond its synthetic utility, ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate has shown potential in biological and material science applications. Studies have explored its inhibition effects on corrosion, indicating its applicability in material protection and preservation (Raviprabha & Bhat, 2019). Furthermore, its involvement in the synthesis of compounds with fungicidal activities suggests its relevance in agricultural and pharmaceutical sectors (Qiu Li-ga, 2015).

Safety And Hazards

Eigenschaften

IUPAC Name |

ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUARUZUFHDNJSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344185 | |

| Record name | Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate | |

CAS RN |

7238-62-2 | |

| Record name | Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(methyl)amino]phenol](/img/structure/B1349043.png)